7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one

Elobixibat synthesis Pharmaceutical intermediate Nucleophilic aromatic substitution

7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one (CAS 439089-27-7) is a brominated 1,5-benzothiazepin-4-one derivative with molecular formula C₁₈H₂₆BrNO₂S and molecular weight 400.4 g/mol. The compound serves as a critical late-stage intermediate in the patented synthesis of Elobixibat, an ileal bile acid transporter (IBAT) inhibitor approved for chronic constipation.

Molecular Formula C18H26BrNO2S
Molecular Weight 400.4 g/mol
CAS No. 439089-27-7
Cat. No. B3137365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
CAS439089-27-7
Molecular FormulaC18H26BrNO2S
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESCCCCC1(CSC2=CC(=C(C=C2NC1=O)Br)OC)CCCC
InChIInChI=1S/C18H26BrNO2S/c1-4-6-8-18(9-7-5-2)12-23-16-11-15(22-3)13(19)10-14(16)20-17(18)21/h10-11H,4-9,12H2,1-3H3,(H,20,21)
InChIKeyCHCFGPRRAXOABR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one (CAS 439089-27-7): Structural and Procurement Profile


7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one (CAS 439089-27-7) is a brominated 1,5-benzothiazepin-4-one derivative with molecular formula C₁₈H₂₆BrNO₂S and molecular weight 400.4 g/mol . The compound serves as a critical late-stage intermediate in the patented synthesis of Elobixibat, an ileal bile acid transporter (IBAT) inhibitor approved for chronic constipation . Its crystal structure, determined by single-crystal X-ray diffraction at 100 K, reveals a boat conformation of the thiazepine ring with N—H⋯O hydrogen-bonded inversion dimers generating R₂²(8) loops .

Why Generic Benzothiazepinone Intermediates Cannot Substitute for 7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one


Within the 1,5-benzothiazepin-4-one class, the 7-bromo substituent is not a replaceable decoration but a mechanistically essential functional handle. The non-brominated analog, 3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one (XVI, C₁₈H₂₇NO₂S), lacks the reactive site necessary for the downstream sodium thiomethoxide (MeSNa) displacement that installs the 7-methylthio pharmacophore of Elobixibat . The 7-chloro analog, while generically claimed in patent specifications, exhibits reduced reactivity in nucleophilic aromatic substitution relative to the bromo derivative, potentially compromising yield and introducing impurity profiles inconsistent with cGMP requirements . Furthermore, the bromine atom uniquely enables orthogonal cross-coupling chemistries (Suzuki-Miyaura, Negishi, Buchwald-Hartwig) that are entirely inaccessible to the des-halo parent scaffold, rendering this intermediate uniquely positioned for both targeted API manufacturing and diverse library construction .

Quantitative Differentiation Evidence for 7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: Procurement Decision Guide


Synthetic Step Specificity: 7-Bromo Substituent as Essential Leaving Group for Elobixibat Methylthiolation

In the documented Elobixibat synthetic route, the 7-bromo substituent is installed via NBS bromination of the des-bromo intermediate (XVI) and is subsequently displaced by sodium thiomethoxide (MeSNa/NaBH₄) in DMF at 120 °C to install the critical 7-methylthio group of the final API . The non-brominated analog (XVI, C₁₈H₂₇NO₂S) cannot undergo this S-methylation step, as it lacks a leaving group at the 7-position. The complete sequence converts compound (XVI) → (XVII) via NBS/CH₂Cl₂, then (XVII) → (XIX) via CuBr/K₂CO₃/bromobenzene, then (XIX) → (XX) via AlH₃ then OsO₄/NMMO, and finally (XX) → Elobixibat via MeSNa/NaBH₄/DMF at 120 °C with simultaneous bromide substitution and O-demethylation . Substituting the non-brominated analog into this route would block the entire downstream sequence.

Elobixibat synthesis Pharmaceutical intermediate Nucleophilic aromatic substitution

Computed Physicochemical Property Differentiation: XLogP3 and Molecular Weight vs. Des-Bromo Analog

The bromine substitution at position 7 significantly alters the physicochemical profile of the benzothiazepinone scaffold. PubChem computed properties for the 7-bromo compound (C₁₈H₂₆BrNO₂S) yield a molecular weight of 400.4 g/mol, XLogP3-AA of 5.8, topological polar surface area (TPSA) of 63.6 Ų, and heavy atom count of 23 . By contrast, the des-bromo analog (XVI, C₁₈H₂₇NO₂S) has a calculated molecular weight of 321.5 g/mol (ΔMW = +78.9 g/mol, a 24.5% increase) . The bromine atom contributes approximately +0.7 log units to the XLogP3 value based on the incremental Hansch π constant for aromatic bromine (+0.86), consistent with the observed XLogP3 of 5.8 for the target compound . These differences directly impact chromatographic retention times, solubility profiles, and liquid-liquid partitioning behavior.

Physicochemical properties Lipophilicity Chromatographic retention

X-Ray Crystallographic Structure Confirmation: Boat Conformation and Complete Unit Cell Parameters

Single-crystal X-ray diffraction of the title compound at 100 K established the thiazepine ring in a boat conformation with a benzene-ring-to-basal-plane dihedral angle of 35.8(2)°. Crystal data: a = 7.7844(18) Å, b = 11.251(2) Å, c = 22.039(6) Å, β = 98.199(8)°, space group P2₁/n (No. 14), Z = 4, unit cell volume = 1910.5(8) ų, residual factor R[F² > 2σ(F²)] = 0.048 . By contrast, closely related 1,5-benzothiazepin-4(5H)-one derivatives lacking the 7-bromo substituent, such as (Z)-3-(3,4-dimethoxybenzyl)-1,5-benzothiazepin-4(5H)-one, adopt slightly distorted twist-boat conformations in the solid state . The adoption of a pure boat conformation in this brominated derivative, combined with N—H⋯O hydrogen-bonded centrosymmetric dimers, reflects the influence of the 7-bromo substituent on crystal packing forces.

X-ray crystallography Solid-state characterization Polymorph screening

Bromine as Orthogonal Cross-Coupling Handle: Diversification Potential vs. Non-Functionalized Scaffold

The 7-bromo substituent serves as a versatile synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Negishi, Buchwald-Hartwig) that are inaccessible to the des-bromo analog. In a systematic SAR study of 3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one derivatives, the 7-aryl substituted compound DCT (3,3-dibutyl-7-(2-chlorophenyl)-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one)—accessed via Suzuki coupling from the 7-bromo intermediate—demonstrated human thrombin inhibition with an IC₅₀ of 3.85 μM, prolonged activated partial thromboplastin time to 58.0 ± 0.01 sec (at 2 μg), prolonged prothrombin time to 14.7 ± 0.01 sec (at 5 μg), and extended plasma re-calcification time to 320 ± 11 sec (at 5 μg) . Molecular docking revealed that DCT forms hydrogen bonds with Ser214 and Ser195 of thrombin and π-π interactions with Trp60. The synthesis of DCT and its 7-aryl analogs all proceeds via the 7-bromo intermediate as the key branching point, establishing this compound as the essential diversification node for the scaffold.

Cross-coupling Library synthesis Structure-activity relationship Thrombin inhibition

Commercial Purity Benchmark: ≥98% HPLC Specification as cGMP-Readiness Indicator

Independent commercial suppliers consistently specify CAS 439089-27-7 at ≥98% purity (NLT 98%) by HPLC, with documented storage stability at 20 °C for 2 years . Multiple vendors including Senova Technology and MolCore confirm the ≥98% specification across independent production batches . The compound is supplied at kilogram scale (公斤级), confirming industrial-scale production capability . This high purity specification is critical for pharmaceutical intermediate procurement where des-bromo analog carryover must be controlled as a potential process-related impurity.

Chemical purity Quality control cGMP intermediate procurement

Optimal Procurement and Application Scenarios for 7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one


Elobixibat API Manufacturing: cGMP Intermediate Procurement for the MeSNa Displacement Step

For pharmaceutical manufacturers producing Elobixibat under cGMP conditions, this compound is the mandatory penultimate ring-functionalized intermediate before the final MeSNa displacement and O-demethylation sequence. Procurement of the ≥98% pure material from qualified suppliers ensures compliance with ICH Q7 guidelines for API starting materials. The bromine-specific reactivity guarantees regioselective installation of the 7-methylthio pharmacophore essential for IBAT inhibition, with no alternative synthetic entry point to this substitution pattern from the non-brominated scaffold . The documented kilogram-scale availability and 2-year storage stability at 20 °C support routine manufacturing supply-chain planning.

Benzothiazepinone Library Synthesis: Parallel Medicinal Chemistry via 7-Bromo Diversification

Medicinal chemistry groups exploring structure-activity relationships on the 3,3-dibutyl-8-methoxy-benzothiazepinone scaffold can use this 7-bromo intermediate as a common precursor for Suzuki-Miyaura, Negishi, or Buchwald-Hartwig diversification. A single batch of this intermediate enables the parallel synthesis of dozens of 7-aryl or 7-amino analogs. The demonstrated thrombin inhibitory activity of DCT (IC₅₀ = 3.85 μM), accessed via this intermediate, validates the pharmacological relevance of the 7-arylated series and provides a benchmark potency for library screening . The solved crystal structure of the bromo intermediate further supports computational docking and structure-based design efforts .

Solid-State Characterization and Polymorph Screening for Regulatory Filings

The solved single-crystal structure (space group P2₁/n, unit cell volume 1910.5 ų, R-factor 0.048) provides a definitive reference for polymorph screening and solid-form patenting in the Elobixibat intermediate lineage . The boat conformation and hydrogen-bonded dimeric packing motif (R₂²(8) loops) serve as benchmarks for comparing new crystalline forms of downstream intermediates, including the 5-phenyl-7-bromo derivative (XIX) whose crystal structure has also been independently determined . This solid-state characterization package supports ANDA and DMF filings where intermediate crystallinity and polymorphic consistency must be documented.

Analytical Method Development and Impurity Reference Standard

The distinct physicochemical profile of the 7-bromo compound (MW 400.4 g/mol, XLogP3 5.8, TPSA 63.6 Ų) necessitates dedicated HPLC/LCMS method development distinct from methods validated for the des-bromo analog . The compound serves as a reference standard for tracking brominated impurities in Elobixibat API batches, including the des-bromo analog as a potential process-related impurity requiring specification limits. The ≥98% certified purity enables use as a calibration standard for quantitative impurity profiling in quality control laboratories .

Quote Request

Request a Quote for 7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.